Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Catalog No.
S14158845
CAS No.
752965-90-5
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxyla...

CAS Number

752965-90-5

Product Name

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

IUPAC Name

methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-9(2)4-6-10(11,7-5-9)8(12)13-3/h4-7,11H2,1-3H3

InChI Key

IBLCWGFLGHPIGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C(=O)OC)N)C

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is an organic compound characterized by its unique cyclohexane structure, which includes an amino group and a carboxylate ester functional group. Its molecular formula is C9H17NO2C_9H_{17}NO_2, and it has a molecular weight of approximately 173.24 g/mol. The structural configuration features a cyclohexane ring with two methyl groups attached to the fourth carbon and a carboxylate group at the first carbon. This arrangement imparts distinctive physical and chemical properties, influencing its solubility and reactivity in various chemical environments.

  • Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The carboxylate group can be reduced to an alcohol or aldehyde under conditions involving reducing agents like lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives when treated with acyl chlorides or anhydrides in the presence of a base.

These reactions are crucial in organic synthesis and medicinal chemistry, where derivatives of this compound can be synthesized for various applications.

The biological activity of methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate is notable due to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding with biological molecules, while the carboxylate group can engage in ionic interactions. These interactions may influence enzyme activity, protein folding, and other biochemical pathways, suggesting potential applications in pharmacology and biochemistry .

Several synthetic pathways have been explored for producing methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate:

  • Amination and Carboxylation: A common approach involves the reaction of 4,4-dimethylcyclohexanone with ammonia and hydrogen cyanide to form the corresponding aminonitrile. Hydrolysis of this intermediate yields the desired amino acid.
  • Hydrochloride Formation: The free base can be converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.

Industrial production methods often optimize reaction conditions to ensure high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate has several applications across various fields:

  • Pharmaceuticals: Its unique structure allows for the development of novel drugs targeting specific biological pathways.
  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic compounds.
  • Material Science: The compound may also find applications in developing polymers or other materials due to its reactive functional groups.

Research into the interaction of methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate with biological systems is ongoing. Studies indicate that its amino and carboxylate groups can participate in various binding interactions with proteins and enzymes. These interactions may provide insights into its potential therapeutic effects and mechanisms of action .

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Amino-4-methoxycyclohexane-1-carboxylic acidContains a methoxy group instead of dimethyl groupsLacks steric hindrance from methyl groups
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochlorideHydrochloride salt formEnhanced solubility; different reactivity profile
1-Amino-1-cyclohexanecarboxylic acidNo dimethyl substitutionDifferent steric properties affecting reactivity
4-Amino-4-methylcyclohexane-1-carboxylic acidOne methyl group onlyAltered electronic properties compared to dimethyl
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acidDimethyl substitution at a different positionChanges in reactivity due to positional effects

These comparisons highlight the unique structural features of methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate that contribute to its distinct reactivity and applications in various fields .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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